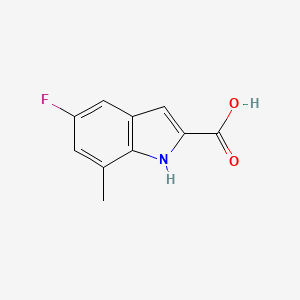![molecular formula C9H7ClN2O B12849475 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with methylating agents to introduce the methyl group at the 1-position. The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reduction: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
- 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Uniqueness
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and a carbaldehyde group on the pyrrolo[2,3-c]pyridine scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-3-11-9(10)8(7)12/h2-5H,1H3 |
InChI-Schlüssel |
KXSIMOZYLMEJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


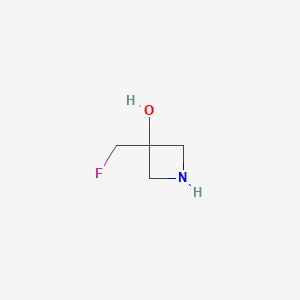

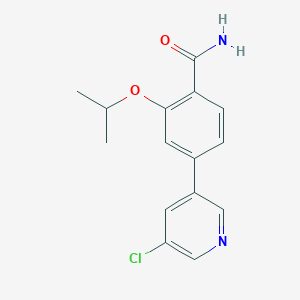
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)

![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
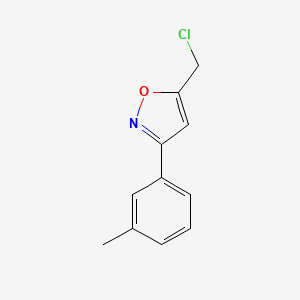
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
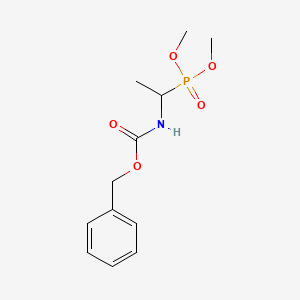
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
